methyl 1-methyl-1H-pyrrole-3-carboxylate

Description

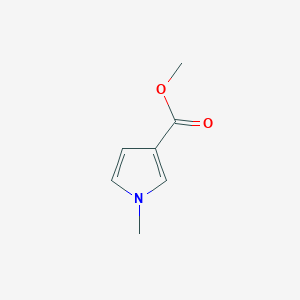

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIFRBWRVMAKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627970 | |

| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-74-3 | |

| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 1-Methyl-1H-pyrrole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 1-Methyl-1H-pyrrole-3-carboxylate (CAS No. 40611-74-3). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular identity, structural characteristics, and key physicochemical parameters that influence its behavior in experimental and biological systems. We will explore its spectroscopic profile, plausible synthetic routes, and its significance as a heterocyclic building block. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining critical properties such as lipophilicity (LogP) and aqueous solubility, ensuring scientific integrity and reproducibility in your laboratory.

Molecular Identity and Structure

This compound is a disubstituted pyrrole, a five-membered aromatic heterocycle that forms the core of numerous natural products and pharmacologically active compounds. The N-methylation and the presence of a methyl ester at the C3 position significantly influence its polarity, reactivity, and metabolic stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Caption: Key identifiers for the target molecule.

The structure features a planar, electron-rich pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system. The N-methyl group prevents hydrogen bond donation, while the methyl ester group acts as a hydrogen bond acceptor and introduces a site susceptible to hydrolysis.

Caption: 2D Structure of the molecule.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug discovery, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the known and predicted properties for this compound.

| Property | Value | Source/Comment |

| Molecular Weight | 139.15 g/mol | PubChem[1] |

| Physical Form | Solid or Semi-solid | Sigma-Aldrich |

| Melting Point | Not available | Data for the precursor, methyl 1H-pyrrole-3-carboxylate, is 85-89 °C. N-methylation typically lowers the melting point by disrupting crystal packing.[2] |

| Boiling Point | Not available | - |

| XLogP3 (Lipophilicity) | 0.5 | PubChem (Computed)[1] |

| pKa | Not available | The pyrrole nitrogen is non-basic (pKa of protonated pyrrole is ~0.4). The ester is neutral. |

| Aqueous Solubility | Not available | Expected to have low to moderate solubility based on its LogP and the presence of a polar ester group. |

| Storage Conditions | Sealed in dry, 2-8°C | Sigma-Aldrich |

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which strongly influences its ability to cross biological membranes. The computed XLogP3 value of 0.5 suggests that this compound has a balanced hydrophilic-lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate sufficient aqueous solubility for formulation while allowing for membrane permeation.

Solubility

Ionization Constant (pKa)

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyrrole ring, a singlet for the N-methyl group, and a singlet for the O-methyl group of the ester. Based on data from similar N-methyl pyrrole structures, the N-methyl protons would likely appear around 3.6-3.8 ppm.[3] The aromatic protons would appear further downfield (6.0-7.5 ppm), with their exact chemical shifts and coupling patterns dependent on the substituent positions.[4][5][6]

-

¹³C NMR: The carbon spectrum will show seven unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1700-1725 cm⁻¹. C-H, C-N, and C-O stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a strong signal for the protonated molecule [M+H]⁺ at m/z 140.15.

Synthesis and Reactivity Insights

Understanding the synthesis of a molecule provides context for potential impurities and informs its use in further chemical transformations. A common and efficient route to this compound is the N-methylation of its precursor, methyl 1H-pyrrole-3-carboxylate.

Caption: General workflow for the synthesis of the title compound.

Causality: The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the relatively non-acidic pyrrole N-H.[7] This generates the pyrrolide anion, a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide).[8] The use of an aprotic polar solvent like DMF helps to solvate the ions and facilitate the SN2 reaction.

Experimental Protocols for Property Determination

To ensure trustworthy and reproducible data, standardized protocols must be followed. Here, we detail a self-validating system for determining the n-octanol/water partition coefficient (LogP).

Protocol: LogP Determination by Shake-Flask Method (OECD Guideline 107)

This protocol is designed to determine LogP values in the range of -2 to 4.[4]

Principle: The compound is dissolved in one of two pre-saturated immiscible phases (n-octanol and water). The mixture is shaken to allow for equilibrium to be established, after which the phases are separated and the concentration of the analyte in each phase is determined. The partition coefficient is the ratio of these concentrations.[9]

Caption: Workflow for LogP determination via the shake-flask method.

Self-Validation Steps:

-

Mass Balance: The total amount of substance at the end of the experiment should be compared to the amount added initially. A recovery of 90-110% validates the integrity of the experiment.

-

Multiple Ratios: The determination should be performed with at least two different phase volume ratios to ensure the calculated LogP is independent of the experimental setup.

-

Equilibrium Confirmation: Samples should be taken at different time points (e.g., 1, 2, and 4 hours) to confirm that the concentration ratio has reached a stable plateau.

Applications in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[5] These structures highlight the versatility of the pyrrole core in interacting with biological targets.

This compound serves as a versatile starting material for building more complex molecules.

-

Ester Handle: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a diverse library of amides.

-

Ring Functionalization: The aromatic pyrrole ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate activity and properties.

-

N-Methyl Group: The presence of the N-methyl group blocks metabolic N-dealkylation pathways that can be a liability for N-H pyrroles, potentially increasing the compound's in vivo stability.

By understanding the fundamental physicochemical properties detailed in this guide, researchers can make more informed decisions when utilizing this compound in synthetic campaigns and drug discovery programs.

References

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

lookchem. methyl 1H-pyrrole-3-carboxylate - 2703-17-5. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12361759, methyl 1H-pyrrole-3-carboxylate. [Link]

-

Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10154054, 1-methyl-1H-pyrrole-3-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22737888, this compound. [Link]

-

ResearchGate. N-Methylation of pyrroles 1a–1c. [Link]

-

LookChem. Cas 2703-17-5,1H-Pyrrole-3-carboxylic acid, methyl ester (9CI). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

- Google Patents. Methylation synthesis method of N-heterocyclic compound.

-

PrepChem.com. Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. [Link]

Sources

- 1. This compound | C7H9NO2 | CID 22737888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Methylpyrrole(96-54-8) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Methyl 1-Methyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural determination of methyl 1-methyl-1H-pyrrole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, demonstrating how an integrated analytical approach forms a self-validating system for structural confirmation. We will progress from foundational molecular formula determination to the intricate mapping of atomic connectivity, ensuring scientific integrity at every step.

The Strategic Framework of Structure Elucidation

The definitive identification of a molecule is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods.[1][2][3] Our approach begins by establishing the elemental composition and molecular weight, followed by the identification of key functional groups, and culminates in the precise assembly of the molecular architecture. Each successive layer of data refines and validates the structural hypothesis.

The logical workflow for elucidating the structure of an unknown compound is a systematic process of evidence gathering and integration.

Caption: General workflow for small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Blueprint

Expertise & Rationale: Before attempting to assemble a structure, we must first know its fundamental components. HRMS is the cornerstone of this initial step, providing a highly accurate mass measurement that allows for the confident determination of the elemental formula.[1][4] For nitrogen-containing heterocyclic compounds, electrospray ionization (ESI) in positive ion mode is exceptionally effective due to the ease of protonating the nitrogen atom, leading to a strong [M+H]⁺ signal.

Expected Data for C₇H₉NO₂: The molecular formula C₇H₉NO₂ corresponds to a calculated monoisotopic mass of 139.06333 Da. The Index of Hydrogen Deficiency (IHD) is 4, suggesting a combination of rings and/or double bonds, consistent with a substituted pyrrole ring (1 ring + 2 double bonds = IHD of 3) and a carbonyl group (1 double bond = IHD of 1).

| Parameter | Expected Value |

| Molecular Formula | C₇H₉NO₂ |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 139.06333 Da |

| Observed [M+H]⁺ | ~140.0706 Da (within 5 ppm error) |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500 Da). Optimize source parameters to maximize the signal of the molecular ion.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass measurement, constraining the search to C, H, N, and O.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by probing their characteristic vibrational frequencies.[5] For our target molecule, the most telling signals will be the strong carbonyl (C=O) stretch of the ester and the various C-H, C-N, and C-O bonds that constitute the molecular framework.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H Stretch | Aromatic C-H (Pyrrole Ring) |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (Methyl Groups) |

| ~1720-1700 | C=O Stretch | Ester Carbonyl |

| ~1550-1450 | C=C Stretch | Pyrrole Ring |

| ~1250-1150 | C-O Stretch | Ester C-O |

| ~1100-1000 | C-N Stretch | Pyrrole Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the complete structure of an organic molecule in solution.[6] It provides detailed information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR), allowing for the piecing together of the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Framework

Rationale: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (relative number of protons), and their coupling relationships. For this compound, we expect five distinct signals corresponding to the three pyrrole ring protons and the two methyl groups.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | t or dd | 1H | H-5 | Deshielded by adjacent N and ester group. |

| ~6.8-7.0 | t or dd | 1H | H-2 | Adjacent to the electron-donating N-methyl group. |

| ~6.2-6.4 | t or dd | 1H | H-4 | Positioned between two C-H groups. |

| ~3.8 | s | 3H | N-CH ₃ | Singlet, typical chemical shift for an N-methyl group on a pyrrole. |

| ~3.7 | s | 3H | O-CH ₃ | Singlet, characteristic chemical shift for a methyl ester. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure good signal dispersion. Tune and shim the instrument to achieve optimal resolution and sensitivity.[4]

-

Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.[4]

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal and integrate all peaks.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Rationale: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule. This provides a direct count of the carbons and, based on their chemical shifts, information about their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).

| Chemical Shift (δ) / ppm | Assignment | Rationale |

| ~165 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~128 | C -2 | Pyrrole carbon adjacent to the N-methyl group. |

| ~125 | C -5 | Pyrrole carbon adjacent to nitrogen. |

| ~115 | C -3 | Pyrrole carbon directly attached to the ester group. |

| ~108 | C -4 | Pyrrole carbon shielded by adjacent carbons. |

| ~51 | O-C H₃ | Characteristic chemical shift for a methyl ester carbon. |

| ~36 | N-C H₃ | Typical chemical shift for an N-methyl carbon on a pyrrole ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample & Instrument: Use the same sample and instrument as for the ¹H NMR.

-

Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required due to the longer relaxation times of carbon nuclei.[4]

-

Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (CDCl₃ at δ 77.16 ppm).

Data Synthesis and Final Confirmation

The true power of this analytical workflow lies in the convergence of data from all techniques. Each piece of evidence must be consistent with the proposed structure.

Caption: Convergence of multi-technique data for structure confirmation.

-

HRMS establishes the elemental formula: C₇H₉NO₂.

-

FTIR confirms the presence of an ester functional group (C=O and C-O stretches).

-

¹H and ¹³C NMR together build the final picture:

-

The two methyl singlets in the ¹H NMR and their corresponding carbons in the ¹³C NMR confirm the N-CH₃ and O-CH₃ groups.

-

The three distinct aromatic proton signals and four sp² carbon signals confirm the substituted pyrrole ring.

-

The specific chemical shifts of the ring protons and carbons, influenced by the electron-donating N-methyl group and the electron-withdrawing ester group, confirm the 1,3-substitution pattern.

-

Advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would provide the final, unambiguous links. For instance, an HMBC experiment would show a correlation from the O-CH₃ protons (δ ~3.7) to the ester carbonyl carbon (δ ~165), definitively connecting the methyl ester to the ring.

-

X-ray Crystallography: The Definitive Solid-State Structure

For a compound that is a crystalline solid, such as this compound, single-crystal X-ray diffraction provides the ultimate structural proof.[1] This technique determines the precise three-dimensional arrangement of every atom in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this exact molecule may not be publicly available, the methodology remains the gold standard for absolute structure determination when suitable crystals can be obtained.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction (General Workflow)

-

Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution, vapor diffusion, or cooling.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

Conclusion

The structural elucidation of this compound is a prime example of a modern, integrated analytical chemistry workflow. By systematically employing HRMS, FTIR, and both 1D and 2D NMR, a scientist can confidently move from an unknown sample to a fully validated molecular structure. Each technique provides a unique and essential piece of the puzzle, and their collective agreement provides the trustworthiness required in research and development. When possible, X-ray crystallography offers the final, unequivocal confirmation of the solid-state structure. This methodical, multi-faceted approach ensures the highest degree of scientific rigor and confidence in chemical characterization.

References

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

-

Zhu, Z., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 143, 116341. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

MDPI. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Retrieved from [Link]

-

Bharathi, A. K., et al. (2022). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Journal of Molecular Structure, 1262, 132988. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jchps.com [jchps.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of Methyl 1-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 1-methyl-1H-pyrrole-3-carboxylate, a substituted heteroaromatic compound, serves as a valuable scaffold in medicinal chemistry. Its biological activity and therapeutic potential are intrinsically linked to its precise molecular architecture. Therefore, a rigorous and multi-faceted analytical approach is not merely procedural but fundamental to ensuring the integrity of research and development endeavors.

This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, present predicted data based on established chemical principles, and provide field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound framework for the characterization of similar heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the standard atom numbering convention used throughout this guide.

Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, making it a powerful tool for structural analysis.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals corresponding to the three aromatic protons on the pyrrole ring and the two methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-2 | ~7.4 - 7.6 | Triplet (t) | 1H | Located between the electron-donating N-methyl group and the electron-withdrawing ester group, leading to a downfield shift. It will appear as a triplet due to coupling with H-4 and H-5. |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | Adjacent to the nitrogen atom, experiencing a moderate downfield shift. It will be split by both H-2 and H-4. |

| H-4 | ~6.1 - 6.3 | Doublet of doublets (dd) | 1H | Positioned between two carbon atoms, this proton is the most upfield of the aromatic signals. It will be split by H-2 and H-5. |

| N-CH₃ | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the aromatic ring current, resulting in a downfield shift compared to a typical aliphatic methyl group. |

| O-CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H | The protons of the ester methyl group are in a standard chemical environment. |

Experimental Protocol for ¹H NMR[1][2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Key proton correlations for spectral assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ should display seven signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (ester) | ~165 - 170 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| C-2 | ~125 - 130 | This carbon is adjacent to the nitrogen and is deshielded by the aromatic system. |

| C-5 | ~120 - 125 | Also adjacent to the nitrogen, its chemical shift is influenced by the N-methyl group. |

| C-3 | ~115 - 120 | The carbon bearing the ester group is shifted downfield due to the electron-withdrawing effect of the substituent. |

| C-4 | ~108 - 112 | This carbon is expected to be the most upfield of the aromatic carbons. |

| O-CH₃ | ~50 - 55 | A typical chemical shift for an ester methyl carbon. |

| N-CH₃ | ~35 - 40 | The N-methyl carbon is shielded relative to the aromatic carbons. |

Experimental Protocol for ¹³C NMR[1]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard broadband proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is common.

-

Data Processing: Process the FID using a Fourier transform and phase the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data

The key vibrational frequencies for this compound are associated with the ester functional group and the aromatic pyrrole ring.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~2950 - 2850 | C-H stretch (aliphatic, CH₃) | Medium |

| ~1720 - 1700 | C=O stretch (ester) | Strong, sharp |

| ~1550 - 1450 | C=C and C=N stretches (pyrrole ring) | Medium-Strong |

| ~1250 - 1150 | C-O stretch (ester) | Strong |

| ~1100 - 1000 | C-N stretch | Medium |

Experimental Protocol for ATR-FTIR[3][4][5]

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (C₇H₉NO₂), the expected data from a high-resolution mass spectrometer using electrospray ionization (ESI) is as follows.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₇H₁₀NO₂]⁺ | 140.0601 | Protonated molecular ion (the base peak in positive ion mode). |

| [M+Na]⁺ | [C₇H₉NO₂Na]⁺ | 162.0525 | Sodium adduct of the molecular ion. |

| [M-OCH₃]⁺ | [C₆H₆NO]⁺ | 108.0444 | A likely fragment resulting from the loss of the methoxy group. |

| [M-COOCH₃]⁺ | [C₅H₆N]⁺ | 80.0495 | A fragment corresponding to the loss of the entire methoxycarbonyl group. |

Experimental Protocol for ESI-MS[6][7][8]

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the synergistic use of multiple techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

Workflow for comprehensive structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Through the combined application of NMR, IR, and MS, a complete and confident structural assignment can be achieved. The predicted data and detailed protocols provided in this guide serve as a robust framework for the analysis of this compound and can be readily adapted for the characterization of other novel small molecules in a research and development setting. Adherence to these systematic and self-validating protocols ensures the highest degree of scientific integrity and trustworthiness in the generated data.

References

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service (PDF). Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]

-

Van Breemen, R. B., & Li, Y. (2016). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 51(9), 627–643. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Nielson, I., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(15), 10218-10228. Retrieved from [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. Retrieved from [Link]-xYl-Y3-9c)

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of methyl 1-methyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. Our focus is on providing a robust and reproducible approach, ensuring both high yield and purity of the target compound.

Introduction: The Significance of N-Methylated Pyrroles

N-methylated pyrrole derivatives are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The methylation of the pyrrole nitrogen can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The strategic placement of the methyl ester and the N-methyl group allows for diverse chemical modifications.

Synthesis of this compound: A Two-Step Approach

The most efficient and logical synthesis of this compound involves a two-step process. First, the commercially available precursor, methyl 1H-pyrrole-3-carboxylate, is synthesized, followed by the N-methylation of the pyrrole ring. This approach allows for a high degree of control over the final product's purity.

Step 1: Synthesis of Methyl 1H-pyrrole-3-carboxylate (Starting Material)

While methyl 1H-pyrrole-3-carboxylate is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale synthesis involves the esterification of 1H-pyrrole-3-carboxylic acid. For the purpose of this guide, we will assume the starting material, methyl 1H-pyrrole-3-carboxylate, is of high purity (≥97%).

Step 2: N-Methylation of Methyl 1H-pyrrole-3-carboxylate

The core of the synthesis lies in the selective methylation of the nitrogen atom of the pyrrole ring. The choice of reagents and reaction conditions is critical to prevent side reactions, such as the methylation of the ester group or the pyrrole ring itself.

Reaction Principle: The N-methylation of pyrrole is an electrophilic substitution reaction. The pyrrole nitrogen is deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, to form the N-methylated product.[1]

Experimental Protocol: N-Methylation

This protocol is adapted from a well-established method for the N-methylation of pyrroles.[2]

Materials and Reagents:

-

Methyl 1H-pyrrole-3-carboxylate

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

-

Deprotonation: Cool the solution in an ice bath. To this solution, add finely ground sodium hydroxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at this temperature. The formation of the sodium salt of the pyrrole should result in a homogenous solution.

-

Methylation: Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Rationale for Experimental Choices:

-

Base and Solvent: The choice of sodium hydroxide as the base and DMSO as the solvent is crucial. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, leaving the pyrrolide anion more nucleophilic and reactive. Sodium hydroxide is a strong enough base to deprotonate the pyrrole N-H.[1][2]

-

Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this transformation.

-

Temperature Control: Maintaining a low temperature during the addition of the base and methyl iodide helps to control the exothermic reaction and minimize potential side reactions.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this purpose.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | N/A |

| Molecular Weight | 139.15 g/mol | N/A |

| Appearance | Off-white to pale yellow solid or oil | [3] |

Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H-2 (pyrrole ring) |

| ~6.7 | t | 1H | H-4 (pyrrole ring) |

| ~6.1 | t | 1H | H-5 (pyrrole ring) |

| 3.8 | s | 3H | -OCH₃ (ester) |

| 3.7 | s | 3H | -NCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The predicted shifts are based on the analysis of similar structures.[4]

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~127 | C-2 (pyrrole ring) |

| ~123 | C-5 (pyrrole ring) |

| ~118 | C-3 (pyrrole ring) |

| ~108 | C-4 (pyrrole ring) |

| ~51 | -OCH₃ (ester) |

| ~36 | -NCH₃ |

Note: The predicted shifts are based on the analysis of similar N-methylated pyrrole esters.[4]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ester) |

| ~1540 | C=C stretch (pyrrole ring) |

| ~1440 | C-H bend (methyl) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-N stretch |

Note: The absence of a broad N-H stretching band around 3300 cm⁻¹ is a key indicator of successful N-methylation.[5]

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 139

-

Key Fragmentation Peaks:

Workflow and Logic Diagrams

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logical flow for the characterization of the final product.

Conclusion

This guide outlines a reliable and well-reasoned approach for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this important chemical intermediate. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound, which is paramount for its application in further scientific endeavors.

References

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. (n.d.). Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1963). The Methylpyrroles. Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Thermal Behavior of N-Substituted Pyrrole Esters. Retrieved from [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PMC. (2012). A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(4-methyl-1-piperidinyl)acetyl]-, methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrole-1-carboxylic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (2020). Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Methyl-1H-pyrrole-3-carboxylate Derivatives without Catalyst and Solvent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Methyl-1H-pyrrole-3-carboxylic Acid (CAS 36929-61-0): A Key Building Block in Modern Drug Discovery

Introduction: The Unassuming Architect of Potent Therapeutics

In the vast landscape of chemical building blocks available to the discerning researcher, 1-Methyl-1H-pyrrole-3-carboxylic acid (CAS No. 36929-61-0) has emerged as a pivotal scaffold in the synthesis of highly targeted and potent therapeutic agents. This guide provides an in-depth technical overview of this versatile compound, from its fundamental properties to its critical role in the development of next-generation inhibitors for challenging disease targets. As a seasoned application scientist, my objective is to not only present the data but to illuminate the rationale behind its application, empowering researchers to leverage its full potential in their drug discovery endeavors. The pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous biologically active natural products and synthetic drugs.[1][2] The specific substitution pattern of 1-Methyl-1H-pyrrole-3-carboxylic acid, featuring a methyl group on the nitrogen and a carboxylic acid at the 3-position, offers a unique combination of steric and electronic properties that are instrumental in its utility.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe utilization in any research and development setting.

Physicochemical Properties

The key physicochemical properties of 1-Methyl-1H-pyrrole-3-carboxylic acid are summarized in the table below. This data has been compiled from various reputable chemical suppliers and databases.[3]

| Property | Value | Reference(s) |

| CAS Number | 36929-61-0 | [3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 276.6 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| InChI Key | OONDRKVHFCQDCG-UHFFFAOYSA-N |

Safety and Handling

1-Methyl-1H-pyrrole-3-carboxylic acid is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is essential when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[3]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical attention.[4]

Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic Acid: A Practical Approach

While numerous methods exist for the synthesis of substituted pyrroles, this section outlines a conceptual, multi-step laboratory protocol for the preparation of 1-Methyl-1H-pyrrole-3-carboxylic acid, adapted from established methodologies for related pyrrole-3-carboxylic acid derivatives.[5][6] The Hantzsch pyrrole synthesis, a classic method, provides a robust foundation for constructing the pyrrole ring from readily available starting materials.[6]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 1-Methyl-1H-pyrrole-3-carboxylic acid.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of tert-Butyl 1-methyl-1H-pyrrole-3-carboxylate

-

Reaction Setup: To a solution of tert-butyl acetoacetate (1.0 eq) and methylamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an α-halo ketone (e.g., 2-bromoacetaldehyde, 1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Reaction Conditions: Heat the mixture, potentially under microwave irradiation or in a continuous flow reactor, to facilitate the cyclization reaction.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tert-butyl ester of the target compound.

Step 2: Hydrolysis to 1-Methyl-1H-pyrrole-3-carboxylic Acid

-

Reaction Setup: Dissolve the purified tert-butyl 1-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a suitable solvent mixture, such as dioxane and water.

-

Reaction Conditions: Add a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) to catalyze the hydrolysis of the tert-butyl ester. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: If a basic hydrolysis was performed, carefully acidify the reaction mixture with a strong acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to yield pure 1-Methyl-1H-pyrrole-3-carboxylic acid.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The primary and most significant application of 1-Methyl-1H-pyrrole-3-carboxylic acid is as a crucial intermediate in the synthesis of inhibitors targeting key proteins implicated in cancer and neurological disorders.

Mcl-1 Inhibitors for Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy.[7] The development of Mcl-1 inhibitors is a promising therapeutic strategy. Several potent and selective Mcl-1 inhibitors, such as S64315 (MIK665), utilize a pyrrole-based scaffold.[4][8] The 1-methyl-1H-pyrrole-3-carboxamide moiety often serves as a key pharmacophore, engaging in crucial interactions within the binding pocket of the Mcl-1 protein. The structure-activity relationship (SAR) studies of such inhibitors have demonstrated that the carboxamide group at the 3-position of the pyrrole ring is vital for potent anti-proliferative activity.[9]

MAGL Inhibitors for Neurological and Other Disorders

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, anxiety, and inflammation. 1-Methyl-1H-pyrrole-3-carboxylic acid has been utilized as a building block in the synthesis of piperazine derivatives that act as MAGL inhibitors.

Illustrative Amide Coupling Protocol

The carboxylic acid functionality of 1-Methyl-1H-pyrrole-3-carboxylic acid is readily converted to an amide, which is a common linkage in the final drug molecules. The following is a generalized protocol for the amide coupling reaction.[10]

Step-by-step Methodology:

-

Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

-

Addition of Coupling Agents: Add a peptide coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Addition of the Amine: To the activated ester solution, add the desired amine (1.0-1.2 eq).

-

Reaction and Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product is then purified by column chromatography or recrystallization.

Caption: General workflow for the amide coupling of 1-Methyl-1H-pyrrole-3-carboxylic acid.

Analytical Characterization

The identity and purity of 1-Methyl-1H-pyrrole-3-carboxylic acid are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), the three pyrrole ring protons (distinct multiplets or doublets of doublets), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[11] |

| ¹³C NMR | Resonances for the methyl carbon, the four pyrrole ring carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).[11] |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1750 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Conclusion

1-Methyl-1H-pyrrole-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its proven utility in the construction of potent Mcl-1 and MAGL inhibitors make it a compound of significant interest. This guide has provided a comprehensive overview for researchers and drug development professionals, aiming to facilitate its effective application in the pursuit of novel therapeutics. The continued exploration of this and related pyrrole scaffolds will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.

References

- Cativiela, C., & Garcia, J. I. (1986). A FACILE AND EFFICIENT SYNTHESIS OF PYRROLE-3-CARBOXYLIC ACID FROM PYRROLE.

-

ResearchGate. (n.d.). The structure-activity relationship demonstrated that the carboxamide... Retrieved from [Link]

-

1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

PubChem. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.

- Szlávik, Z., et al. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues. Journal of Medicinal Chemistry, 64(17), 12766–12784.

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris.

- Szlávik, Z., et al. (2021). The Effect of Core Replacement on S64315, a Selective MCL-1 Inhibitor, and Its Analogues.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-PYRROLE-3-CARBOXYLIC ACID, 1-(2-HYDROXYETHYL)-5-METHOXY-2-METHYL- METHYL ESTER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

- Ghavale, Y. D., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(1), 324-334.

- Zhang, D., et al. (2021). Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry, 45(3), 1464-1476.

- Walter, H. (2002). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Chimia, 56(7), 353-359.

- Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(18), 13549–13567.

-

ResearchGate. (n.d.). A Review of the LD 50 and Its Current Role in Hazard Communication. Retrieved from [Link]

-

PubChem. (n.d.). Mik-665. Retrieved from [Link]

- Asif, M. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6529.

- Al-dujaili, A. A., & Al-Janabi, A. S. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010.

-

PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. Retrieved from [Link]

- Gopishetty, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153176.

-

PubChem. (n.d.). Pyrrole-3-carboxylic acid. Retrieved from [Link]

- Matsui, Y., et al. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry, 25(13), 3435-3447.

- Green, D. W., et al. (2014). Structure–activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: Carboxamide modification. Bioorganic & Medicinal Chemistry Letters, 24(1), 224-227.

- Kumar, R., & Engel, J. C. (2019). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 16(6), 794-815.

- Iqbal, S., et al. (2020). Recent Advances in the Synthesis of Pyrroles. Letters in Organic Chemistry, 17(10), 754-785.

- Tron, A. E., et al. (2019). S64315 (MIK665) is a potent and selective Mcl1 inhibitor with strong antitumor activity across a diverse range of hematologic tumor models. Cancer Research, 79(13_Supplement), 4482-4482.

- Kaur, M., & Gunturu, K. C. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(4), 743-758.

- Szlávik, Z., et al. (2020). Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor. Journal of Medicinal Chemistry, 63(22), 13786–13813.

- Sarosh Iqbal, S., et al. (2020). Recent Advances in the Synthesis of Pyrroles. Scilit.

- Li, Y., et al. (2010). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 75(19), 6667–6670.

Sources

- 1. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mik-665 | C47H44ClFN6O6S | CID 118163156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. syrris.com [syrris.com]

- 6. scispace.com [scispace.com]

- 7. Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Biological Versatility of Substituted Pyrrole-3-Carboxylates: A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" for the development of therapeutic agents.[4][5] Among the vast chemical space of pyrrole derivatives, those bearing a carboxylate group at the 3-position have emerged as a particularly fruitful area of investigation, exhibiting a remarkable breadth of biological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, underscoring their significance in the quest for novel therapeutics.[2][4][6][7]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the multifaceted biological activities of substituted pyrrole-3-carboxylates. We will delve into the key mechanisms of action, present validated experimental protocols for their evaluation, and summarize critical structure-activity relationship (SAR) data. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and contribute to this exciting field.

Anticancer Activity: Targeting Cell Division and Survival

A significant thrust in the study of pyrrole-3-carboxylates has been in oncology, where they have demonstrated potent cytotoxic effects against various cancer cell lines through diverse mechanisms.[6][8]

Mechanism of Action: Microtubule Disruption and Kinase Inhibition

A primary anticancer mechanism for certain substituted pyrrole-3-carboxylates is the inhibition of tubulin polymerization.[9][10] Compounds such as ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) have been identified as potent cytotoxic agents that disrupt microtubule dynamics.[6][11] This interference with the cellular cytoskeleton machinery leads to a cascade of events, including cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis, or programmed cell death.[6][11]

Beyond microtubule disruption, other pyrrole derivatives have been designed to inhibit key signaling proteins that drive cancer progression. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as JAK2, which are often dysregulated in malignant tumors.[12][13] Furthermore, some pyrrole-3-carboxamides act as inhibitors of EZH2 (Enhancer of zeste homolog 2), an enzyme that silences tumor suppressor genes.[14]

Quantitative Data: In Vivo and In Vitro Anti-inflammatory Effects

The following table presents data for substituted pyrrole carboxylic acids compared to the standard drug, indomethacin.

| Compound | Anti-inflammatory Activity (% Protection) [15] | Antiproteolytic Activity (% Inhibition) [15] | Antihemolytic Activity (I50, mM) [15] |

| Compound 2 | 23 | 90 | 0.29 |

| Compound 3 | 42 | 87 | 0.43 |

| Indomethacin | 45 | 95 | 0.02 |

Experimental Protocol: Carrageenin-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity. [15]

-

Animal Acclimatization: Use adult Wistar rats (150-200 g). Acclimatize them to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., 100 mg/kg) intraperitoneally (i.p.) or orally. The control group receives the vehicle (e.g., saline solution).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenin solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately before the carrageenin injection and again 3 hours post-injection using a plethysmometer.

-

Calculation: The increase in paw volume is calculated as the difference between the 3-hour and 0-hour measurements. The percent inhibition of edema for the treated group is calculated using the formula: (1 - Vt/Vc) x 100, where Vt and Vc are the mean increases in paw volume for the treated and control groups, respectively.

Neuroprotective Activity: Combating Oxidative Stress

Emerging research highlights the potential of pyrrole derivatives in the context of neurodegenerative diseases, primarily through their antioxidant and neuroprotective properties. [16][17][18]

Mechanism of Action

The central nervous system is highly susceptible to oxidative stress, a key factor in the pathogenesis of diseases like Parkinson's. [19]Pyrrole derivatives have been shown to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), which induces oxidative stress and mimics Parkinson's-like neurodegeneration. [19][20]Their protective effects are linked to the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. [20]Furthermore, some compounds may modulate inflammatory pathways within the brain, such as the COX-2/PGE2 pathway, which also contributes to neuronal damage. [19][20]

Quantitative Data: Neuroprotective Effects in PC12 Cells

The table shows the ability of novel pyrrole derivatives to reverse cell cytotoxicity induced by 6-OHDA in a PC12 cell line model.

| Compound | Concentration (µM) | % Reversal of 6-OHDA Cytotoxicity [19] |

| Compound A | 0.5 | Significant |

| 1.0 | Significant | |

| 5.0 | Significant | |

| Compound B | 0.1 | Significant |

| 0.5 | Significant | |

| 1.0 | Significant | |

| Compound C | 0.1 | Significant |

| 0.5 | Significant | |

| 1.0 | Significant |

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol assesses the ability of compounds to protect neuronal-like cells from an oxidative insult. [19]

-

Cell Culture: Culture PC12 cells in appropriate medium (e.g., DMEM with horse and fetal bovine serum) in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test pyrrole derivatives for 24 hours.

-

Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for an additional 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay, as described previously (Section 1.3).

-

Analysis: Compare the viability of cells pre-treated with the compound and exposed to 6-OHDA against cells exposed to 6-OHDA alone. An increase in viability indicates a neuroprotective effect.

Integrated Workflow for Biological Evaluation

A systematic approach is essential for the efficient evaluation of novel substituted pyrrole-3-carboxylates. The following workflow illustrates a logical progression from initial screening to mechanistic studies.

Conclusion and Future Directions

Substituted pyrrole-3-carboxylates represent a versatile and highly valuable scaffold in medicinal chemistry. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties, highlight the immense potential held within this chemical class. The causality behind their efficacy is rooted in their ability to interact with a wide array of biological targets, including structural proteins like tubulin, critical signaling enzymes like kinases, and fundamental cellular processes like oxidative stress and inflammation.

Future research should focus on expanding the chemical diversity of this scaffold through innovative synthetic methodologies, such as continuous flow synthesis, to generate novel analogues. [21][22][23]A deeper understanding of the structure-activity relationships will be crucial for optimizing potency and selectivity. [24][25][26]Furthermore, exploring these compounds as inhibitors of novel and challenging drug targets could open new therapeutic avenues. The continued investigation of substituted pyrrole-3-carboxylates is a promising approach that could lead to the development of next-generation drugs for a wide range of human diseases.

References

-

Boichuk, S., Galembikova, A., Khranovska, N., Gornostaev, O., Shkoda, A., Katerynych, O., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634. [Link]

-

Herath, A., & Cosford, N. D. (2010). One step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]

-

Parmar, N. S., & Ali, S. M. (1981). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Pharmacology, 22(2), 118-124. [Link]

-

Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

-

Parmar, N. S., & Ali, S. M. (1981). Anti-Inflammatory, Antiproteolytic, and Antihemolytic Properties of Pyrrole Carboxylic Acids. Pharmacology, 22(2), 118-124. [Link]

-

Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Semantic Scholar. [Link]

-

Al-Ostath, R., Al-Shdefat, R., Al-Qtaishat, A., Al-Hiari, Y., & Al-Zoubi, R. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

Grozav, A., Șveț, M., Spînu, O., Shova, S., Gulea, A., & Roșu, T. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]

-

Dikalov, S. I., Dikalova, A. E., Bikineyeva, A. T., Schmidt, H. H., & Harrison, D. G. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Redox report : communications in free radical research, 24(1), 121–131. [Link]

-

Idhayadhulla, A., Kumar, R. S., Jamal, A. J., & Muthukumar, A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]

-

Bhatt, U., Duffy, B. C., Guzzo, P. R., Cheng, L., & Elebring, T. (2007). Regioselective Synthesis of Highly Aryl‐Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Synthetic Communications, 37(12), 1993-2001. [Link]

-

Ghiuș, C., Onofrei, V., Bejan, V., Maftei, D., & Zbancioc, G. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules (Basel, Switzerland), 27(16), 5122. [Link]

-